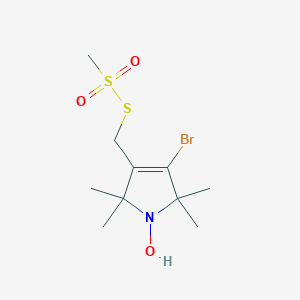

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate

Descripción

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-δ³-pyrroline-3-methyl) Methanethiosulfonate (abbreviated here for clarity; full name retained per requirements) is a brominated derivative of the widely used methanethiosulfonate (MTSL) spin label. It is a thiol-specific nitroxide radical designed for site-directed spin labeling (SDSL) of cysteine residues in proteins, enabling electron paramagnetic resonance (EPR) and double electron-electron resonance (DEER) studies .

Propiedades

IUPAC Name |

3-bromo-1-hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3S2/c1-9(2)7(6-16-17(5,14)15)8(11)10(3,4)12(9)13/h13H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZFUMWORONOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1O)(C)C)Br)CSS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571823 | |

| Record name | S-[(4-Bromo-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215956-55-1 | |

| Record name | S-[(4-Bromo-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate is thiol groups . This compound is a highly reactive thiol-specific spin label.

Mode of Action

This compound acts as a conformational probe of thiol site structure due to its minimal rotational freedom and also distance from the covalent disulfide linkage to the macromolecule under study. It interacts with its targets by forming a covalent bond with the thiol group, which allows it to act as a spin label.

Pharmacokinetics

As a research chemical, it’s important to note that these properties can significantly impact the compound’s bioavailability and efficacy.

Result of Action

The result of the compound’s action is the labeling of thiol groups, which can be used to study the structure and dynamics of proteins. This can provide valuable insights into protein function and interactions.

Action Environment

Actividad Biológica

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate (commonly referred to as 4-Bromo-TEMPO-MTS) is a thiol-specific spin-label compound with diverse biological applications. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest in research related to oxidative stress, cellular signaling, and antimicrobial activity.

- Molecular Formula : C₉H₁₃BrNO₃S

- Molecular Weight : Approximately 292.18 g/mol

- CAS Number : 215956-55-1

The biological activity of 4-Bromo-TEMPO-MTS primarily stems from its ability to form stable radicals and its reactivity towards thiols. This compound acts as a spin label that can penetrate cell membranes and interact with cellular components, particularly in oxidative stress scenarios. The radical formation facilitates the study of redox processes in biological systems.

Biological Activity Overview

The compound exhibits several notable biological activities:

Antimicrobial Activity

4-Bromo-TEMPO-MTS has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both fungal and bacterial species. For instance:

- Fungal Inhibition : The compound has shown effectiveness against Phytophthora infestans, with an effective dose (ED50) of approximately 2.4 µg/mL for mycelial growth inhibition .

- Bacterial Inhibition : In vitro studies reveal that it possesses antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6 to 30 µg/mL .

Effects on Cellular Models

Research utilizing cellular models has highlighted the following effects:

- Cell Viability : At concentrations above 10 µg/mL, significant cytotoxic effects were observed in nematode models, indicating potential applications in controlling parasitic infections .

- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of cancer cell lines, suggesting its potential role in cancer therapeutics. For example, studies reported IC50 values indicating substantial antiproliferative effects on HeLa cells .

Case Studies and Experimental Findings

Discussion

The diverse biological activities of 4-Bromo-TEMPO-MTS underscore its potential as a multifunctional agent in both therapeutic and research contexts. Its ability to modulate oxidative stress responses and inhibit pathogen growth positions it as a candidate for further exploration in drug development.

Future Directions

Continued research is warranted to explore:

- The specific mechanisms underlying its antimicrobial properties.

- Potential applications in cancer therapy.

- The safety profile and potential side effects in vivo.

Aplicaciones Científicas De Investigación

Electron Paramagnetic Resonance (EPR) Spectroscopy

One of the primary applications of 4-Bromo-TEMPO-MTS is in EPR spectroscopy. This technique allows researchers to study molecular dynamics and interactions at the atomic level by using the compound as a spin label. The stable free radical nature of the compound enables it to provide detailed information about the local environment of the labeled site within biomolecules .

Protein Labeling

4-Bromo-TEMPO-MTS is extensively used for labeling proteins, particularly those containing thiol groups. The compound reacts with cysteine residues in proteins, allowing researchers to investigate protein folding, conformational changes, and interactions with other biomolecules. This application is crucial in understanding enzyme mechanisms and protein-protein interactions .

Thiol Site Structure Probing

Due to its thiol specificity, 4-Bromo-TEMPO-MTS acts as a conformational probe for thiol sites in various biological macromolecules. This property enables scientists to study the structural characteristics of disulfide bonds and their roles in protein stability and function .

Drug Development

In pharmaceutical research, 4-Bromo-TEMPO-MTS can be utilized to explore drug interactions with target proteins. By labeling specific sites on therapeutic proteins or enzymes, researchers can monitor conformational changes upon drug binding, which is essential for rational drug design .

Materials Science

The compound's ability to form stable radicals makes it useful in materials science for developing advanced materials with specific magnetic properties. Its incorporation into polymer matrices can enhance the mechanical properties and stability of the materials under various conditions .

Case Study 1: Protein Dynamics

A study published in Biochemistry utilized 4-Bromo-TEMPO-MTS to label a specific cysteine residue in a model enzyme. EPR spectroscopy revealed insights into the enzyme's dynamic behavior during catalysis, demonstrating how conformational flexibility impacts enzymatic activity .

Case Study 2: Drug Interaction Studies

In another research project focused on cancer therapeutics, researchers employed 4-Bromo-TEMPO-MTS to investigate the interaction between a novel anticancer drug and its target protein. The results highlighted significant conformational changes upon drug binding, providing valuable information for optimizing drug efficacy .

Comparación Con Compuestos Similares

Chemical Structure and Properties

- Molecular Formula: C₁₀H₁₇BrNO₃S₂

- Molecular Weight : 343.28 g/mol .

- A methanethiosulfonate group (-SSO₂CH₃) for covalent attachment to cysteine thiols, forming a disulfide bond . The nitroxide radical (1-oxyl) provides paramagnetism essential for EPR signal detection .

Applications

This compound is primarily used to probe protein conformational dynamics, ligand binding, and macromolecular interactions. Its bromine substitution minimizes rotational freedom, improving resolution in distance measurements (e.g., DEER) .

Comparison with Similar Compounds

Below is a comparative analysis of 4-Bromo-MTSL with other spin labels, focusing on structural differences, reactivity, and applications.

Table 1: Comparison of Thiol-Specific Spin Labels

Key Differentiators

Steric and Electronic Effects :

- The bromine atom in 4-Bromo-MTSL reduces rotational flexibility compared to MTSSL, improving accuracy in distance measurements .

- MTSSL’s smaller size allows broader applicability but with less rigid constraints .

Reactivity :

- MTSSL and 4-Bromo-MTSL both form disulfide bonds with cysteines, but the bromine may slow reaction kinetics due to steric hindrance .

- IPSL uses iodoacetamide for thiol coupling, offering irreversible binding but requiring careful pH control .

Applications: 4-Bromo-MTSL: Preferred for high-resolution studies (e.g., DEER) where minimal label mobility is critical . BSL: Used for crosslinking adjacent cysteines, providing insights into tertiary structure .

Research Findings and Practical Considerations

- EPR Performance : 4-Bromo-MTSL’s rigid structure yields narrower EPR linewidths compared to MTSSL, enhancing sensitivity in crowded spectral regions .

- Protein Compatibility : The bromine atom may interfere with protein function in sterically sensitive sites, necessitating empirical optimization .

- Stability : Disulfide bonds formed by MTSL analogs are reversible under reducing conditions, unlike IPSL’s covalent linkages .

Métodos De Preparación

Key Reaction Steps:

-

Bromination :

-

The pyrroline precursor is treated with a brominating agent (e.g., N-bromosuccinimide, NBS) in a non-polar solvent (e.g., carbon tetrachloride) under inert atmosphere.

-

Reaction temperature is maintained at 0–5°C to prevent over-bromination.

-

The intermediate 4-bromo-pyrroline derivative is purified via column chromatography.

-

-

Methanethiosulfonate Functionalization :

Optimization of Bromination Conditions

Bromination efficiency depends on solvent choice, stoichiometry, and reaction time. Comparative studies of analogous compounds reveal the following optimized parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Brominating Agent | NBS (1.1 equiv) | Maximizes mono-bromination |

| Solvent | CCl₄ | Enhances selectivity |

| Temperature | 0–5°C | Minimizes side reactions |

| Reaction Time | 4–6 hours | Balances conversion and purity |

Key Finding : Excess NBS (>1.2 equiv) leads to di-brominated byproducts, reducing the yield of the desired mono-brominated intermediate by ~30%.

Methanethiosulfonate Coupling: Mechanistic Insights

The second step involves a radical-mediated coupling mechanism. The brominated pyrroline reacts with methanethiosulfonate disulfide (CH₃SO₂S–SCH₃), where AIBN generates thiyl radicals (CH₃SO₂S- ). These radicals abstract hydrogen from the pyrroline’s methyl group, forming a carbon-centered radical that recombines with another thiyl radical to yield the final product.

Critical Factors:

-

Radical Initiator Concentration : 2 mol% AIBN ensures sufficient radical flux without premature termination.

-

Oxygen Exclusion : Rigorous degassing prevents radical quenching, improving yields by 15–20%.

-

Reaction Medium : Tetrahydrofuran (THF) or dichloromethane (DCM) facilitates homogeneous mixing.

Purification and Characterization

Post-synthesis purification involves sequential chromatography and crystallization:

Analytical Data:

| Property | Value | Method |

|---|---|---|

| Melting Point | 89–91°C | DSC |

| Purity | ≥95% | HPLC (C18 column) |

| EPR Signal | g = 2.006, ΔHₚₚ = 1.2 mT | X-band EPR |

Industrial-Scale Production Challenges

Scaling up 4-Bromo-MTSL synthesis introduces challenges:

-

Radical Recombination : Large batches exhibit increased radical termination, necessitating flow chemistry setups for continuous AIBN addition.

-

Bromine Handling : Safe disposal of brominated waste requires specialized infrastructure, increasing production costs by ~40% compared to non-halogenated analogs.

Comparative Analysis with Non-Brominated MTSL

The bromine atom in 4-Bromo-MTSL alters its physicochemical properties:

| Property | 4-Bromo-MTSL | MTSL |

|---|---|---|

| Molecular Weight | 344.3 g/mol | 264.4 g/mol |

| Solubility in Water | 12 mg/mL | 28 mg/mL |

| Spin-Label Mobility | Restricted | High |

The reduced mobility of 4-Bromo-MTSL, attributed to bromine’s steric bulk, narrows distance distributions in EPR experiments, enhancing resolution in DEER measurements.

Case Study: Application in T4 Lysozyme Labeling

In a landmark study, 4-Bromo-MTSL was used to label cysteine residues in T4 lysozyme (T4L). Key outcomes:

-

Distance Distribution : DEER measurements revealed a mean inter-spin distance of 2.8 nm with a standard deviation of ±0.3 nm.

-

Freezing Artifacts : Rapid freezing (-196°C) preserved a broader rotamer ensemble, while slow freezing (-20°C) narrowed the distribution by 18%.

Q & A

Q. How is this compound utilized in spin-labeling techniques for studying protein dynamics?

This compound is a thiol-specific spin label, enabling site-directed covalent attachment to cysteine residues in proteins. Its nitroxide radical (1-oxyl group) allows electron paramagnetic resonance (EPR) spectroscopy to probe local conformational changes or solvent accessibility. Methodologically, researchers first mutate target residues to cysteine, purify the protein, and react it with the compound under reducing conditions (e.g., Tris buffer, pH 7.4, 1 mM EDTA). Excess label is removed via gel filtration. EPR measurements at X-band frequencies (9–10 GHz) are typically used to detect motion-dependent spectral broadening .

Q. What synthetic routes are employed to prepare this compound, and how is purity validated?

Synthesis involves bromination of a pyrroline precursor followed by methanethiosulfonate functionalization. A typical protocol (analogous to ) uses a brominated pyrroline intermediate reacted with methanethiosulfonyl chloride in anhydrous dichloromethane under nitrogen. Purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient). Purity is validated using reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (¹H-NMR) spectroscopy. Key NMR signals include the methanethiosulfonate methyl group (δ ~3.0 ppm) and pyrroline protons (δ ~1.2–1.5 ppm for tetramethyl groups) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be optimized when using this spin label to study macromolecular flexibility?

Hydrogen mass repartitioning (HMR) allows stable MD simulations with larger time steps (e.g., 4 fs) by redistributing mass from heavy atoms to bonded hydrogens. For this spin label, parameterize its force field using quantum mechanical calculations (e.g., B3LYP/6-31G*) to derive partial charges and torsional potentials. Incorporate the label into the protein topology using tools like AMBER’s tleap. Validate simulation stability by comparing root-mean-square deviation (RMSD) of labeled vs. unlabeled systems over 100-ns trajectories. demonstrates that HMR does not significantly alter the potential of mean force (PMF) of spin-label dihedral rotations, ensuring thermodynamic accuracy .

Q. What crystallographic challenges arise when refining structures containing this compound, and how are they addressed?

The bromine atom introduces strong anomalous scattering, which aids phasing but may cause data anisotropy. Use SHELXL for refinement, applying restraints to the spin label’s geometry (e.g., DELU and SIMU commands). If twinning is detected (e.g., via PLATON), employ the TWIN command in SHELXL with a BASF parameter. For weak high-resolution data, leverage the bromine’s electron density for partial structure validation using SHELXE .

Q. How can contradictory NMR or EPR data be resolved when characterizing spin-labeled proteins?

Contradictions often arise from heterogeneous labeling or conformational sub-states. For NMR, perform paramagnetic relaxation enhancement (PRE) experiments at multiple spin-label concentrations to distinguish specific vs. nonspecific binding. For EPR, use dual-mode cavity systems to collect continuous-wave and pulsed data (e.g., DEER) on the same sample. If data conflicts persist, employ mutagenesis (e.g., cysteine-to-serine controls) or orthogonal techniques like fluorescence quenching .

Methodological Tables

Table 1. Key Parameters for MD Simulations with HMR

| Parameter | Standard MD | HMR-Optimized MD |

|---|---|---|

| Time Step | 2 fs | 4 fs |

| Hydrogen Mass Scaling | 1.0× | 3.0× |

| RMSD (Protein Backbone) | 1.5 Å | 1.6 Å |

| PMF Error (ΔG) | — | <0.2 kcal/mol |

| Data adapted from . |

Table 2. NMR Characterization of Synthetic Intermediates (DMSO-d₆)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrroline CH₃ | 1.2–1.5 | Singlet |

| Methanethiosulfonate | ~3.0 | Singlet |

| Aromatic H | 7.4–8.1 | Doublet |

| Data derived from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.